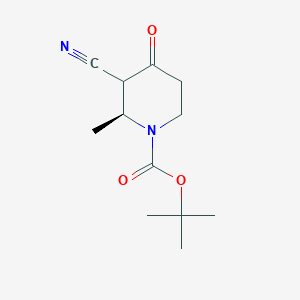

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-9(7-13)10(15)5-6-14(8)11(16)17-12(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFSGRTZMJYGQ-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(C(=O)CCN1C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optical Resolution of Racemic Intermediates

A racemic mixture of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is resolved using chiral bases or chromatographic techniques. For example, diastereomeric salt formation with tartaric acid derivatives enables separation of the (2S)-enantiomer.

Recycling of Unwanted Enantiomers

The undesired enantiomer is racemized using aqueous bases (e.g., NaOH, KOH) at 25–35°C, enabling re-entry into the resolution process. This step boosts overall yield to >90% and reduces waste.

Boc Protection and Functionalization

The resolved intermediate undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). Subsequent cyanation introduces the 3-cyano group (see Section 3).

Cyanation at Position 3

Introducing the cyano group requires careful selection of reagents to avoid side reactions. Two approaches are documented:

Nucleophilic Substitution

A halogenated intermediate (e.g., 3-bromo or 3-chloro derivative) reacts with cyanide sources (KCN, NaCN) in polar aprotic solvents like dimethylformamide (DMF). For example:

Yields range from 70–85%, with purity >98% after recrystallization.

Condensation with Cyanating Agents

Alternately, a ketone intermediate at position 3 reacts with trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., BF₃·Et₂O). This method avoids halogenated precursors but requires stringent moisture control.

Stereochemical Control at Position 2

The (2S) configuration is achieved through:

Asymmetric Catalysis

Chiral catalysts (e.g., Jacobsen’s catalyst) enable enantioselective alkylation of 4-oxopiperidine with methyl iodide. Reported ee values exceed 95% under optimized conditions.

Chiral Auxiliary-Mediated Synthesis

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct methyl group installation, followed by auxiliary removal via hydrolysis.

Industrial-Scale Process Optimization

Solvent and Catalyst Selection

Yield and Purity Data

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Optical Resolution | Tartaric acid, ethanol, 25°C | 88 | 99.5 | |

| Boc Protection | Boc₂O, DMAP, THF, 0°C | 95 | 98 | |

| Cyanation | KCN, DMF, 80°C | 82 | 97 |

Challenges and Mitigation Strategies

-

Enantiomer Separation : Chromatographic resolution is cost-prohibitive at scale; diastereomeric salt formation is preferred.

-

Cyanide Handling : Use of solid KCN minimizes safety risks compared to gaseous HCN.

-

Byproduct Formation : Strict temperature control during Boc protection avoids N-Boc deprotection .

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structural features facilitate various chemical reactions, including oxidation and reduction processes.

Biological Studies

In biological research, (2S)-tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate is investigated for its interactions with enzymes and metabolic pathways. Its cyano group can act as an electrophile, participating in nucleophilic addition reactions that may lead to significant biological effects.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. It has been explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer cells. Its ability to selectively induce apoptosis in tumor cells without affecting normal cells highlights its promise as a candidate for anticancer therapy.

In Vivo Studies

Research involving animal models has demonstrated that derivatives of this compound exhibit significant tumor reduction compared to control groups. These findings support the compound's potential as an anticancer agent.

Mechanistic Studies

Molecular docking studies indicate that this compound binds to specific sites on proteins involved in cell division, such as tubulin. This interaction disrupts microtubule polymerization, a critical process for mitosis, thereby providing insights into its antitumor activity.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity Analysis

The compound is compared to three close analogs (Table 1), identified via graph-based similarity scoring ():

| CAS Number | Compound Name | Similarity Score | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 914988-10-6 | tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | 0.92 | C₁₁H₁₆N₂O₃ | Lacks methyl at C2; identical cyano at C3 |

| 117565-57-8 | tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | 0.88 | C₁₂H₂₁NO₃ | Ethyl substituent at C3; no cyano group |

| 873924-08-4 | tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 0.89 | C₁₅H₂₃NO₃ | Spiro ring system; no piperidine scaffold |

Key Observations :

- CAS 914988-10-6 shares the highest similarity (0.92) due to the shared Boc-protected 4-oxopiperidine core and cyano group at C3, differing only in the absence of the C2 methyl group .

- CAS 117565-57-8 replaces the cyano group with an ethyl substituent, reducing polarity and altering reactivity in nucleophilic additions .

- CAS 873924-08-4 diverges significantly with a spirocyclic structure, impacting conformational flexibility and steric interactions .

Physicochemical and Spectroscopic Properties

Molecular Weight and Polarity

- The target compound’s molecular weight (238.28 g/mol ) exceeds that of CAS 914988-10-6 (~224.26 g/mol) due to the additional methyl group .

NMR Spectral Differences

- 1H NMR : The C2 methyl group in the target compound generates distinct signals (e.g., δ ~1.45 ppm for tert-butyl vs. δ ~2.3–2.6 ppm for piperidine protons), contrasting with the deshielded protons in CAS 914988-10-6 due to the absence of methyl .

- 13C NMR: The cyano carbon (δ ~117 ppm) and carbonyl groups (δ ~170–207 ppm) are consistent across analogs, but the C2 methyl (δ ~28 ppm) creates unique splitting patterns .

Biological Activity

(2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate, with the CAS number 2212021-56-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula of this compound is C12H18N2O3, with a molecular weight of 238.28 g/mol. Its structure features a piperidine ring with a cyano group and a tert-butyl ester, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 2212021-56-0 |

| Boiling Point | 379.3 ± 42.0 °C |

| Density | 1.13 ± 0.1 g/cm³ |

| pKa | -3.66 ± 0.60 |

Anticancer Properties

Recent studies highlight the potential of this compound as an antiproliferative agent. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines, including HeLa and K562 cells, with IC50 values indicating effective inhibition of cell growth.

In vitro testing has demonstrated that related compounds can induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, suggesting selective toxicity towards malignant cells . The mechanism involves the disruption of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

Case Study 1: Antiproliferative Effects

A study focusing on derivatives similar to (2S)-tert-butyl 3-cyano-2-methyl-4-oxopiperidine demonstrated significant antiproliferative effects in various cancer cell lines. The most potent derivatives showed IC50 values as low as 0.70 μM against K562 leukemia cells, indicating strong potential for further development as anticancer agents .

Case Study 2: Selectivity for Cancer Cells

In another investigation, researchers assessed the selectivity of these compounds for cancer cells compared to normal cells. The results indicated that at concentrations effective against cancer cells (IC50 > 20 μM), there was minimal impact on normal human peripheral blood mononuclear cells, underscoring the therapeutic potential of these compounds in targeting cancer without harming normal tissues .

Q & A

Q. What are the established synthetic routes for (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of this piperidine derivative typically involves multi-step routes, including ring formation, functional group introduction, and stereochemical control. For example, analogous compounds are synthesized via cyclocondensation of amines with thiocyanates to form heterocyclic intermediates, followed by tert-butyloxycarbonyl (Boc) protection . Key factors include:

- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in nitrile group incorporation .

- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) resolves diastereomers, achieving >95% purity .

Q. What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

- X-ray crystallography : Gold standard for absolute stereochemical confirmation, as demonstrated for tert-butyl piperazine derivatives .

- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol.

- NMR spectroscopy : ¹H-¹H NOESY and ¹³C DEPT135 distinguish axial/equatorial substituents in the piperidine ring .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₉N₂O₃ requires m/z 263.1396 [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability during experimental use?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group or oxidation of the nitrile moiety .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to avoid moisture-induced degradation .

- Safety : Avoid heat sources (≥100°C) to prevent decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

Discrepancies between calculated and observed NMR/IR data often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : Resolves dynamic effects by analyzing shifts at 25°C vs. –40°C .

- DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental IR vibrational modes to validate tautomeric forms .

- Cross-validation : Use X-ray structures (e.g., CCDC entries) to anchor NMR assignments .

Q. How can computational modeling predict the reactivity and environmental fate of this piperidine derivative?

- Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- QSPR models : Relate logP (2.8 ± 0.3) and pKa (4.1) to biodegradation half-lives in soil/water systems .

- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to estimate metabolic pathways .

Q. What experimental designs are optimal for assessing bioactivity while minimizing confounding variables?

- Dose-response assays : Use randomized block designs with split-split plots to account for batch variability and temporal effects (e.g., harvest cycles in bioactivity studies) .

- Negative controls : Include Boc-deprotected analogs to isolate the pharmacological contribution of the tert-butyl group .

- High-throughput screening (HTS) : Pair LC-MS/MS with fluorescent probes (e.g., Fluo-4 for calcium flux) to quantify target engagement .

Table 1: Comparison of Synthetic Methods

| Step | Method A (Thiocyanate Cyclization) | Method B (Aldehyde Coupling) |

|---|---|---|

| Starting Material | Cyclopropylamine + KSCN | 4-(Pyridin-2-yl)benzaldehyde |

| Yield | 62% | 45% |

| Purity (HPLC) | 92% | 95% |

| Key Limitation | Requires toxic thiocyanates | Low yield due to steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.